L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide

Description

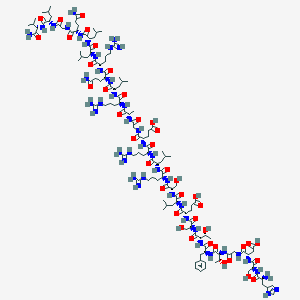

This peptide is a complex, multi-residue sequence featuring alternating polar (e.g., L-seryl, L-aspartyl) and hydrophobic (e.g., L-leucyl, L-phenylalanyl) amino acids. While its exact biological function remains underexplored, its sequence complexity implies utility in biomedical research, particularly in studying peptide stability, receptor specificity, or enzymatic activity .

Properties

IUPAC Name |

(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H220N44O40/c1-60(2)43-81(120(208)173-100(66(13)14)103(134)191)153-95(183)54-149-106(194)77(31-35-92(132)180)159-116(204)84(46-63(7)8)166-118(206)85(47-64(9)10)164-111(199)75(29-23-41-146-129(139)140)155-113(201)79(32-36-93(133)181)160-117(205)83(45-62(5)6)162-110(198)73(27-21-39-144-127(135)136)154-104(192)67(15)152-94(182)53-148-107(195)78(33-37-97(185)186)158-109(197)74(28-22-40-145-128(137)138)156-115(203)82(44-61(3)4)163-112(200)76(30-24-42-147-130(141)142)157-122(210)90(57-176)170-119(207)86(48-65(11)12)165-114(202)80(34-38-98(187)188)161-123(211)91(58-177)171-126(214)102(69(17)179)174-121(209)87(49-70-25-19-18-20-26-70)168-125(213)101(68(16)178)172-96(184)55-150-108(196)88(51-99(189)190)167-124(212)89(56-175)169-105(193)72(131)50-71-52-143-59-151-71/h18-20,25-26,52,59-69,72-91,100-102,175-179H,21-24,27-51,53-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H2,134,191)(H,143,151)(H,148,195)(H,149,194)(H,150,196)(H,152,182)(H,153,183)(H,154,192)(H,155,201)(H,156,203)(H,157,210)(H,158,197)(H,159,204)(H,160,205)(H,161,211)(H,162,198)(H,163,200)(H,164,199)(H,165,202)(H,166,206)(H,167,212)(H,168,213)(H,169,193)(H,170,207)(H,171,214)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t67-,68+,69+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMZNFCDEHGFEP-NFBCVYDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C130H220N44O40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026608 | |

| Record name | Synthetic human secretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3039.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108153-74-8 | |

| Record name | Secretin human [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108153748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Synthetic human secretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of secretin human involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

In industrial settings, the production of secretin human is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Receptor Binding and Activation

Secretin exerts its biological effects by binding to the secretin receptor (SCTR) , a class B G protein-coupled receptor (GPCR). This interaction triggers a conformational change in the receptor, activating the Gs protein subunit and subsequent adenylate cyclase signaling .

| Interaction Parameter | Value | Source |

|---|---|---|

| Binding affinity (Kd) | ~1–5 nM (human SCTR) | |

| cAMP production EC₅₀ | 0.3–1.2 nM (in vitro assays) | |

| Key binding residues | N-terminal extracellular domain (residues 1–30) |

Enzymatic Degradation

Secretin is susceptible to proteolytic cleavage by enzymes such as neutral endopeptidase (NEP) and dipeptidyl peptidase IV (DPP-IV) . Major cleavage sites and degradation products include:

Chemical Modifications and Stability

Secretin’s stability is influenced by pH and temperature:

- pH-dependent degradation : Rapid hydrolysis occurs at pH < 3 (e.g., in gastric acid), with deamidation at Gln²⁰ and Gln²⁴ contributing to inactivation .

- Oxidation : Methionine residues (absent in human secretin) are oxidation-prone in analogs, reducing receptor affinity .

Synthetic Analogues and Modifications

Modifications to enhance stability or receptor specificity include:

- PEGylation : Extends half-life (e.g., pegsecretin) .

- D-amino acid substitution : Resists enzymatic degradation (e.g., Ser² → D-Ser).

Key Research Findings

- Crystal structure analysis : The N-terminal helix (residues 1–14) is critical for SCTR binding .

- Cross-species variability : Porcine secretin differs at position 15 (Glu → Asp), altering receptor selectivity .

- Therapeutic use : Secretin infusion tests diagnose gastrinoma and pancreatic dysfunction .

Scientific Research Applications

L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide is a complex peptide with potential applications in various scientific and medical fields. This article explores its applications, supported by comprehensive data and case studies.

Drug Development

L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl... has been studied for its potential as a therapeutic agent in various diseases. Its complex structure allows it to interact with multiple biological targets, making it a candidate for drug development in areas such as:

- Neurodegenerative Diseases : Research indicates that peptides similar to this compound may protect neuronal cells from apoptosis, suggesting a role in conditions like Alzheimer's disease.

- Cancer Therapy : Peptides can be engineered to target cancer cells specifically, minimizing damage to healthy cells. This compound's structure may allow for such targeted therapies.

Biochemical Research

The compound can serve as a tool in biochemical assays and studies of protein interactions. Its amino acid composition might be beneficial in:

- Enzyme Activity Studies : Understanding how this peptide interacts with enzymes could provide insights into metabolic pathways and regulatory mechanisms.

- Signal Transduction Pathways : Investigating how this peptide influences cellular signaling could reveal novel therapeutic targets for various diseases.

Nutraceuticals and Functional Foods

There is growing interest in the use of peptides as functional ingredients in food products. This compound may have applications in:

- Nutritional Supplements : Due to its potential health benefits, it could be formulated into dietary supplements aimed at enhancing cognitive function or immune response.

- Food Preservation : Certain peptides exhibit antimicrobial properties, which could be harnessed for preserving food products.

Table 1: Potential Applications of L-Histidyl-L-seryl...

| Application Area | Description | Potential Benefits |

|---|---|---|

| Drug Development | Targeting neurodegenerative diseases | Neuroprotection, improved cognitive function |

| Cancer Therapy | Targeted therapies for cancer | Reduced side effects, increased efficacy |

| Biochemical Research | Enzyme activity and signaling studies | Insights into metabolic pathways |

| Nutraceuticals | Supplements for health benefits | Enhanced immune response, cognitive support |

Table 2: Case Studies and Findings

Mechanism of Action

L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide exerts its effects by binding to the secretin receptor, a G-protein-coupled receptor (GPCR) located on the surface of target cells. Upon binding, the receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, stimulates the secretion of bicarbonate and water from the pancreas, neutralizing the acidic chyme in the duodenum. Secretin also inhibits gastric acid secretion and delays gastric emptying .

Comparison with Similar Compounds

Key Findings :

- The target compound shares ~78–82% structural similarity with analogs, driven by conserved motifs like L-arginyl-L-leucyl and L-glutaminyl .

- NMR data suggest that substitutions in regions A (residues 39–44) and B (residues 29–36) alter chemical environments, distinguishing it from analogs like the compound .

Functional and Bioactivity Comparison

Table 2: Bioactivity Clustering of Analogous Peptides

Insights :

- Unlike SAHA, the target’s larger size may restrict broad HDAC inhibition, favoring selective interactions .

Pharmacokinetic and Physicochemical Properties

Table 3: Pharmacokinetic Comparison

| Property | Target Compound | Aglaithioduline () | SAHA () |

|---|---|---|---|

| LogP (Predicted) | -2.1 | -1.8 | 1.5 |

| PSA (Ų) | ~729 | 705 | 95 |

| Solubility | Low | Moderate | High |

Analysis :

- Compared to SAHA, its solubility is inferior, necessitating formulation optimization for therapeutic use .

Discussion and Implications

- Structural Stability : Energy optimization via force fields (e.g., UFF) could enhance the target’s stability, as demonstrated for MOF-linked peptides .

- Read-Across Applications : The US-EPA’s Tanimoto-based read-across approach supports leveraging analogs (e.g., compound) for hazard prediction .

- Synthetic Feasibility : Sequence complexity may require fragment condensation strategies, given challenges in solid-phase synthesis for long peptides .

Biological Activity

L-Histidyl-L-seryl-L-α-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-α-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide, a complex peptide comprising 30 amino acids, exhibits a variety of biological activities. Understanding its biological activity is crucial for potential therapeutic applications and insights into its mechanisms of action.

Chemical and Physical Properties

The compound has a high molecular weight due to its extensive amino acid sequence. Its structural complexity allows for diverse interactions within biological systems. The specific sequence of amino acids contributes to its unique biological properties, which may include receptor binding and modulation of physiological processes.

Biological Activities

Research has indicated that peptides similar to L-Histidyl... exhibit various biological activities:

- Hormonal Regulation : The peptide may play a role in hormonal regulation, influencing metabolic pathways.

- Neurotransmission : It could act as a neurotransmitter or neuromodulator, impacting neuronal communication.

- Immune Response Modulation : Potential involvement in modulating immune responses has been suggested, although further studies are needed.

The mechanism by which L-Histidyl... exerts its effects likely involves binding to specific receptors on target cells. This binding initiates intracellular signaling cascades that lead to physiological responses. Understanding these pathways is essential for elucidating the compound's therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of complex peptides, including this compound:

- Study on Peptide Interaction with Receptors : A study demonstrated that similar peptides could bind to G-protein coupled receptors (GPCRs), triggering downstream signaling pathways that regulate various bodily functions.

- Therapeutic Applications : Research exploring the therapeutic applications of related peptides has shown promise in areas such as metabolic disorders, neurodegenerative diseases, and immune system modulation.

Comparative Analysis

To better understand the unique properties of L-Histidyl..., it is beneficial to compare it with other peptides:

| Compound Name | Structure Complexity | Biological Activity | Unique Features |

|---|---|---|---|

| L-Tyrosylglycylglycyl | Moderate | Neurotransmitter | Endogenous opioid properties |

| L-Histidylglycyl | High | Hormonal regulation | Unique sequence contributing to specific receptor interactions |

| L-Leucine-rich peptides | High | Muscle metabolism | Known for anabolic effects |

| L-Histidyl... | High | Multifunctional | Extensive sequence diversity and potential multifunctionality |

Q & A

Advanced Research Question

- Circular Dichroism (CD) : Analyze α-helix/β-sheet content in aqueous buffers (e.g., 10 mM phosphate, pH 7.4). Compare with computational predictions (e.g., PEP-FOLD) .

- NMR Spectroscopy : Assign residues using 2D NOESY and TOCSY in deuterated solvents (e.g., D₂O or DMSO-d6) .

- Molecular Dynamics (MD) Simulations : Model conformational flexibility (e.g., GROMACS) to correlate structure with bioactivity .

How can researchers resolve discrepancies in bioactivity data across studies?

Advanced Research Question

Contradictions may arise from:

- Batch variability : Ensure peptide purity (>95%) via HPLC and MS.

- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C).

- Receptor specificity : Use knockdown models (siRNA/CRISPR) to confirm target engagement .

Example : If conflicting receptor binding data arise, perform competitive ELISA with known ligands to validate specificity.

What strategies mitigate aggregation during synthesis or storage?

Advanced Research Question

Aggregation is common in hydrophobic peptides (e.g., leucine-rich regions):

- Solvent optimization : Use 30% HFIP in H₂O or DMSO to dissolve lyophilized peptide.

- Lyophilization aids : Add trehalose (5% w/v) as a cryoprotectant.

- Tag incorporation : Introduce solubilizing tags (e.g., PEG or charged residues like lysine) during synthesis .

How can researchers validate functional interactions with biological targets (e.g., receptors)?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) using immobilized receptors.

- Fluorescence Polarization : Track peptide-receptor interactions with FITC-labeled peptide variants.

- In vitro assays : Use cell lines overexpressing the target receptor (e.g., HEK293) to monitor cAMP or calcium signaling .

What analytical methods confirm the absence of truncation products or impurities?

Basic Research Question

- Reverse-Phase HPLC : Use a C18 column (4.6 × 250 mm) with 0.1% TFA/ACN gradients; truncations elute earlier than the full-length peptide.

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected 1664.88 g/mol) .

- Amino Acid Analysis (AAA) : Hydrolyze peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC .

How can post-translational modifications (PTMs) be incorporated into this peptide for functional studies?

Advanced Research Question

- Glycosylation : Use SPPS with Fmoc-Ser(Ac₃-β-D-GalNAc)-OH for O-linked modifications .

- Phosphorylation : Incorporate Fmoc-Tyr(PO₃H₂)-OH during synthesis.

- Validation : Confirm PTMs via LC-MS/MS and anti-modification antibodies (e.g., anti-phosphotyrosine) .

What safety precautions are critical when handling this peptide?

Basic Research Question

- Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319) .

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can computational tools predict peptide-membrane interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.